5,7-Dimethylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUVULTHLBIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dimethylimidazo 1,2 a Pyridine and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) core have been the bedrock for the synthesis of its derivatives. These routes often involve multi-step sequences, condensation reactions, and specific cyclization strategies.
Multi-Step Synthesis Protocols for Imidazo[1,2-a]pyridine Core
The classical synthesis of imidazo[1,2-a]pyridines typically involves the reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. rsc.orgrsc.org This foundational multi-step approach, while effective, often requires the synthesis and isolation of intermediate compounds. For instance, key intermediates such as 2-chloromethyl and 2-carbaldehyde substituted imidazo[1,2-a]pyridines are generated through the condensation of 2-aminopyridine with 1,3-dichloroacetone (B141476) or 1,1,3-trichloroacetone, respectively. acs.org These intermediates then serve as platforms for further derivatization.
Another multi-step strategy involves the initial formation of an imine between a 2-aminopyridine and a compound like dimethylacetamide, followed by condensation with bromoethyl acetate (B1210297) to yield a 3-substituted imidazo[1,2-a]pyridine. acs.org The development of these protocols has been crucial for creating libraries of bioactive imidazo[1,2-a]pyridine derivatives. acs.org
A notable example is the synthesis of 5-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)-3-(pyridin-3-ylmethyl)-2-benzothiazolinone, which is prepared from 5-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)-2-benzothiazolinone and 3-chloromethylpyridine, highlighting a multi-step approach to more complex derivatives. prepchem.com Similarly, 6-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is synthesized from 3,7-dimethyl-2-(3-amino-4-hydroxyphenyl)imidazo[1,2-a]pyridine and 2-bromopropionyl bromide. prepchem.com
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a versatile tool for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines. bio-conferences.orgsci-hub.seresearchgate.net This reaction can be part of a multi-step sequence, for example, in the synthesis of peptidomimetics where an imidazo[1,2-a]pyridine-containing acid is first formed via a GBB reaction and then used in a subsequent Ugi reaction. beilstein-journals.org
| Starting Materials | Key Intermediates/Reagents | Final Product Type | Reference |
|---|---|---|---|
| 2-Aminopyridine, 1,3-dichloroacetone | 2-Chloromethyl imidazo[1,2-a]pyridine | Substituted imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridine, dimethylacetamide, bromoethyl acetate | Imine intermediate | 3-Substituted imidazo[1,2-a]pyridines | acs.org |
| 5-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)-2-benzothiazolinone, 3-chloromethylpyridine | - | Complex imidazo[1,2-a]pyridine derivative | prepchem.com |
| 3,7-dimethyl-2-(3-amino-4-hydroxyphenyl)imidazo[1,2-a]pyridine, 2-bromopropionyl bromide | - | Benzoxazine-substituted imidazo[1,2-a]pyridine | prepchem.com |
| 2-Aminopyridine, aldehyde, isocyanide | Imidazo[1,2-a]pyridine-containing acid | Peptidomimetics | beilstein-journals.org |
Condensation Reactions in Imidazo[1,2-a]pyridine Formation
Condensation reactions are central to the synthesis of the imidazo[1,2-a]pyridine skeleton. The most classical of these is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org This method remains a cornerstone for the synthesis of this heterocyclic system. rsc.orgrsc.org
Numerous variations and improvements on this fundamental reaction have been developed. For instance, the condensation of 2-aminopyridines with α-bromo or α-chloroketones is a widely used industrial route. rsc.org Catalyst-free versions of this reaction have been achieved at room temperature in solvents like DMF with a base such as potassium carbonate. acs.org
The Groebke-Blackburn-Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offers a highly efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgsci-hub.se This reaction can be catalyzed by acids like scandium triflate. bio-conferences.orgresearchgate.net Other multi-component condensations have also been reported, such as a five-component cascade reaction to produce complex imidazo[1,2-a]pyridine carbohydrazide (B1668358) derivatives. rsc.org
The Ortoleva-King reaction, involving the reaction of 2-aminopyridines with acetophenones, is another key condensation strategy. organic-chemistry.org This reaction can be promoted by various catalytic systems, including copper(I)-catalyzed aerobic oxidation. organic-chemistry.org
| Reaction Name/Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine, α-haloketone | Imidazo[1,2-a]pyridines | bio-conferences.org |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, aldehyde, isocyanide | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.orgsci-hub.se |
| Five-Component Cascade Reaction | Cyanoacetohydrazide, 4-nitroacetophenone, diamines, etc. | Imidazo[1,2-a]pyridine carbohydrazides | rsc.org |
| Ortoleva-King Reaction | 2-Aminopyridine, acetophenone | Imidazo[1,2-a]pyridines | organic-chemistry.org |
Cyclization Strategies for Ring Closure
The final and crucial step in many synthetic routes to imidazo[1,2-a]pyridines is the intramolecular cyclization that forms the fused ring system. In the classical reaction between a 2-aminopyridine and an α-haloketone, the initial step is the alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular condensation to form the imidazole (B134444) ring. acs.org
Alternative cyclization strategies have been developed to enhance efficiency and introduce greater molecular diversity. One such approach involves the base-promoted cycloisomerization of N-propargylpyridinium bromides. rsc.org This method is proposed to proceed through a base-catalyzed rearrangement of the propargyl group to an allene, followed by a Nazarov-type cyclization. rsc.org This strategy offers a rapid and high-yielding route to the imidazo[1,2-a]pyridine core under mild, aqueous conditions. rsc.org
Tandem reactions that combine a Michael addition with an intramolecular cyclization have also been employed. bio-conferences.org For example, the reaction of 2-aminopyridines with nitroolefins can proceed through a Michael addition followed by cyclization to yield imidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, a palladium-catalyzed intramolecular cyclization involving a C-H activation strategy has been developed for the synthesis of complex imidazo[1,2-a]pyridines. rsc.org
Contemporary and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These contemporary approaches, often falling under the umbrella of "green chemistry," aim to reduce waste, energy consumption, and the use of hazardous materials. sioc-journal.cnresearchgate.net
One-Pot Synthetic Methods
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. ccspublishing.org.cn Several one-pot methods for the synthesis of imidazo[1,2-a]pyridines have been reported.
The Groebke-Blackburn-Bienaymé reaction is a prime example of a one-pot, three-component synthesis. researchgate.netmdpi.com This reaction has been adapted for the synthesis of various imidazo[1,2-a]pyridine derivatives, including those functionalized with azides. mdpi.com Another one-pot approach involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper. bio-conferences.org
A one-pot, two-step protocol has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and 2-arylacetaldehydes in the presence of N-iodosuccinimide (NIS). acs.org Furthermore, a five-component cascade reaction has been successfully employed for the straightforward synthesis of N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, in a mixture of water and ethanol (B145695). rsc.org More recently, a one-pot strategy was designed to transform lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines. nih.gov
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netyoungin.com This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyridines.
A rapid, microwave-assisted protocol has been developed for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines through the condensation of 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium. acs.org One-pot, three-component reactions under microwave irradiation have also been reported for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine. rsc.org This metal-free approach offers good to very good yields in a short reaction time. rsc.org
The synthesis of phenacyl bromides, key precursors for imidazo[1,2-a]pyridines, has been efficiently achieved through microwave-assisted bromination of acetophenones. researchgate.net The subsequent condensation of these phenacyl bromides with 2-aminopyridine under microwave irradiation leads to the formation of imidazo[1,2-a]pyridine derivatives in a matter of seconds to minutes. researchgate.net Microwave-assisted methods have also been developed for the synthesis of related heterocyclic systems like imidazo[1,2-a]pyrimidin-5(8H)-ones and 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones. nih.govnih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | researchgate.netnih.gov |
| Energy Consumption | Higher | Lower | researchgate.net |
| Yields | Often lower to moderate | Often higher | rsc.orgresearchgate.net |
| By-products | Can be significant | Often reduced | rsc.org |
Catalyst-Free and Green Solvent-Based Methodologies
The pursuit of environmentally responsible chemical syntheses has led to the development of catalyst-free and green solvent-based methods for constructing the imidazo[1,2-a]pyridine core. These approaches minimize the use of hazardous substances and simplify purification processes.
A notable catalyst-free method involves the condensation of 2-aminopyridines with α-haloketones. scielo.bracs.org This reaction can be performed by simply refluxing the reactants in a green solvent like ethanol or even under solvent-free conditions. scielo.br For instance, the reaction between 2-aminopyridine and ethyl bromopyruvate proceeds efficiently in ethanol to form key intermediates for potent antiviral agents. acs.org Another approach utilizes the reaction of 2-aminopyridine with β-ketoesters under solvent-free conditions, often accelerated by microwave irradiation, to produce highly substituted imidazo[1,2-a]pyridines in excellent yields and short reaction times.
Water, as a benign and economical solvent, has also been employed for the synthesis of imidazo[1,2-a]pyridine derivatives. An ultrasound-assisted, catalyst-free C-H functionalization of ketones has been developed, offering mild reaction conditions and broad functional group compatibility. organic-chemistry.org Furthermore, a catalyst-free reaction between 2-aminopyridine and conjugated nitro-olefins in an aqueous medium provides access to a range of imidazo[1,2-a]pyridines, including the frameworks for the drugs alpidem (B1665719) and zolpidem. acs.org
Table 1: Examples of Catalyst-Free and Green Solvent-Based Syntheses
| Reactants | Solvent | Conditions | Product Scope | Reference |
| 2-Aminopyridine, α-Haloketones | None | Heating | Imidazo[1,2-a]pyridines | scielo.br |
| 2-Aminopyridine, Ethyl Bromopyruvate | Ethanol | Reflux | Intermediates for antivirals | acs.org |
| 2-Aminopyridines, Ketones | Water | Ultrasound | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, Nitro-olefins | Water | N/A | Alpidem and Zolpidem frameworks | acs.org |
Mechanochemistry in Imidazo[1,2-a]pyridine Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green alternative for the synthesis of imidazo[1,2-a]pyridines. researchgate.net This solvent-free approach often leads to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase synthesis. researchgate.netscielo.br
The synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) can be achieved by manually grinding 2-aminopyridine and 2-bromoacetophenone (B140003) in a mortar and pestle for a short duration. scielo.br This method is simple, energy-efficient, and serves as an excellent tool for teaching green chemistry principles. researchgate.netscielo.br Vortex mixing represents another mechanochemical technique, where reactants are agitated with steel spheres in a sealed tube, affording the desired product in high yield after a brief reaction time. scielo.br These methods highlight the potential of mechanochemistry to produce imidazo[1,2-a]pyridines in a safe, robust, and atom-economical manner. researchgate.netscielo.br
Multicomponent reactions can also be performed under mechanochemical conditions. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction, has been successfully adapted to a mechanochemical approach for the synthesis of polyhydroquinolines. nih.gov Similarly, three-component reactions involving aromatic aldehydes, malononitrile, and acetone (B3395972) have been carried out by manual grinding to produce highly functionalized biphenyl (B1667301) systems. nih.gov These examples underscore the broad applicability of mechanochemistry in constructing complex molecular architectures. nih.govnih.gov
Table 2: Mechanochemical Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Technique | Reactants | Reaction Time | Yield | Reference |
| Manual Grinding | 2-Aminopyridine, 2-Bromoacetophenone | 30 min | 77% | scielo.br |
| Vortex Mixing | 2-Aminopyridine, 2-Bromoacetophenone | 10 min | High | scielo.br |
Metal-Catalyzed and Metal-Free Approaches
Copper-Catalyzed Reactions
Copper catalysts are widely employed in the synthesis of imidazo[1,2-a]pyridines due to their low cost, abundance, and versatile reactivity. A variety of copper-catalyzed methods have been developed, often proceeding through domino reactions or aerobic oxidation.
One prominent method involves a three-component domino reaction of 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by copper(I) iodide (CuI). beilstein-journals.org The use of a co-catalyst system, such as NaHSO₄·SiO₂, can enhance the reaction efficiency. beilstein-journals.org Another approach utilizes a copper-catalyzed one-pot reaction between aminopyridines and nitroolefins with air as the oxidant, providing an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org Optimization of this reaction has shown CuBr to be a highly effective catalyst in DMF at 80°C. organic-chemistry.org
Heterogeneous copper catalysts have also been developed to facilitate catalyst recovery and reuse. For instance, copper silicate (B1173343) has been shown to be an efficient and reusable catalyst for the reaction of 2-aminopyridines with substituted phenacyl bromides in ethanol, offering short reaction times and high yields. nanobioletters.com Similarly, titania-supported copper(II) chloride (CuCl₂/nano TiO₂) serves as a robust, ligand-free catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under aerobic conditions. beilstein-journals.org
Table 3: Overview of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
| Catalyst | Reactants | Key Features | Reference |
| CuI/NaHSO₄·SiO₂ | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Three-component domino reaction | beilstein-journals.org |
| CuBr | Aminopyridines, Nitroolefins | One-pot, aerobic oxidation | organic-chemistry.org |
| Copper Silicate | 2-Aminopyridines, Phenacyl Bromides | Heterogeneous, reusable catalyst | nanobioletters.com |
| CuCl₂/nano TiO₂ | 2-Aminopyridines, Ketones | Heterogeneous, ligand-free, aerobic | beilstein-journals.org |
Iodine-Catalyzed and Other Catalytic Systems
Molecular iodine has emerged as an environmentally benign and cost-effective catalyst for the synthesis of imidazo[1,2-a]pyridines. researchgate.net Iodine-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
An efficient, one-pot, three-component condensation of 2-aminopyridines, aryl aldehydes, and isocyanides can be catalyzed by iodine, leading to good yields of the corresponding imidazo[1,2-a]pyridine derivatives. nih.gov Another innovative approach utilizes an ultrasonication strategy with molecular iodine as a catalyst for the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water. nih.gov This method is noteworthy for its use of an environmentally friendly solvent and activation technique. nih.gov
Beyond iodine, other catalytic systems have also been explored. The combination of flavin and iodine can catalyze an aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This dual catalytic system can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.org
Table 4: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst | Reactants | Method | Reference |
| Iodine | 2-Aminopyridines, Aryl Aldehydes, Isocyanides | One-pot, three-component condensation | nih.gov |
| Iodine | 2-Aminopyridine derivatives, Acetophenones, Dimedone | Ultrasound-assisted, three-component coupling in water | nih.gov |
| Flavin/Iodine | Aminopyridines, Ketones | Dual-catalytic, aerobic oxidative C-N bond formation | organic-chemistry.org |
Advanced Synthetic Transformations
Multicomponent Reactions (e.g., Groebke−Blackburn−Bienaymé)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. sciforum.netmdpi.com The Groebke−Blackburn−Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov
The GBB reaction is versatile and can be catalyzed by various acids, such as trifluoroacetic acid (TFA) or ytterbium triflate (Yb(OTf)₃), often in green solvents like ethanol. beilstein-journals.org The reaction has been successfully employed to synthesize a wide array of imidazo[1,2-a]pyridine derivatives by varying each of the three components. nih.gov For instance, the use of 5-hydroxymethylfurfural (B1680220) (5-HMF), a biomass-derived aldehyde, in the GBB reaction demonstrates its applicability in sustainable chemistry. beilstein-journals.org
Furthermore, the GBB reaction can be integrated with other MCRs in a tandem fashion to rapidly generate molecular diversity. nih.gov For example, the product of a GBB reaction can serve as a component in a subsequent Ugi reaction, leading to the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. nih.gov This highlights the power of combining MCRs to access novel chemical space.
Table 5: The Groebke−Blackburn−Bienaymé (GBB) Three-Component Reaction
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Trifluoroacetic acid | 3-Amino-2-phenylimidazo[1,2-a]pyridine derivative | beilstein-journals.org |
| 2-Aminopyridine | 5-Hydroxymethylfurfural | Various isocyanides | Ytterbium triflate | Bio-based imidazo[1,2-a]pyridines | beilstein-journals.org |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | Not specified | Precursor for Ugi reaction | nih.gov |
Oxidative Coupling and Amination Reactions
Oxidative coupling reactions represent a powerful tool for the synthesis of imidazo[1,2-a]pyridines. A notable example involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines, which proceeds with high yield and accommodates a variety of functional groups. cbijournal.com This method is predicated on a proposed radical-type reaction involving an active iminium radical and an α-carbon radical. cbijournal.com Another approach utilizes a copper iodide (CuI)-catalyzed aerobic oxidative process to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Palladium-catalyzed amination reactions, specifically the Buchwald-Hartwig amination, have also been employed in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. orgsyn.org This reaction is instrumental in forming carbon-nitrogen bonds, a key step in the construction of the imidazole ring onto the pyridine core. orgsyn.org For instance, the Pd/CM-phos catalyst system has been successfully used for the amination of tosyloxyflavones, demonstrating the versatility of this method in creating complex N-arylated products. orgsyn.org
| Catalyst System | Reactants | Reaction Type | Key Features |
| Copper (I) | Ketoxime Acetates, Pyridines | Aerobic Oxidative Coupling | High yield, broad functional group tolerance. cbijournal.com |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Coupling | Proceeds via a catalytic Ortoleva-King reaction. organic-chemistry.org |
| Pd/CM-phos | Aryl Mesylates, Amines | Buchwald-Hartwig Amination | Forms C-N bonds, useful for N-arylated derivatives. orgsyn.org |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis and modification of imidazo[1,2-a]pyridines. rsc.org This approach avoids the pre-functionalization of starting materials, thereby streamlining the synthetic process. rsc.org While the electron-poor nature of the pyridine ring can present challenges, various methods have been developed to achieve site-selective functionalization. rsc.orgrsc.org
For the imidazo[1,2-a]pyridine scaffold, the C3 position is particularly amenable to functionalization. rsc.org However, methods for functionalizing other positions, including C5, have also been developed. mdpi.com For instance, visible light-induced C5-alkylation of imidazo[1,2-a]pyridines has been achieved using eosin (B541160) Y as a photocatalyst. mdpi.com Metal-free approaches have also gained traction; for example, formaldehyde (B43269) can be used as a carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules via C-H functionalization. nih.gov Additionally, the use of a KI/tert-butyl hydroperoxide catalytic system in water allows for an environmentally friendly, metal-free synthesis of imidazo[1,2-a]pyridines through C-H functionalization of ketones. organic-chemistry.org
| Position | Reagents/Catalyst | Reaction Type | Notes |
| C3 | Various | Widely explored for functionalization. rsc.org | |
| C5 | Eosin Y, Alkyl N-hydroxyphthalimides | Visible light-induced alkylation. mdpi.com | |
| General | KI/tert-butyl hydroperoxide | Metal-free C-H functionalization of ketones in water. organic-chemistry.org | |
| General | Formaldehyde | Metal-free methylene (B1212753) insertion to bridge two molecules. nih.gov |
Intramolecular C-N and C-C Bond Formation
Intramolecular cyclization is a cornerstone of many synthetic routes to imidazo[1,2-a]pyridines, involving the formation of crucial C-N and C-C bonds to construct the fused heterocyclic system. nih.gov A common strategy involves the initial reaction of a 2-aminopyridine with a suitable partner to form an intermediate that then undergoes intramolecular cyclization.
One such method involves a cascade reaction where a propargylamine (B41283) intermediate, formed from a 2-aminobenzimidazole, aldehyde, and alkyne, undergoes a regioselective 6-endo-dig cyclization. nih.gov This cyclization proceeds through an intramolecular N-H bond activation to form the C-N bond. nih.gov Another approach is the metal-free catalyzed intermolecular tandem Michael addition/cyclization of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base, which leads to the formation of both C-N and C-C bonds. rsc.org Furthermore, the synthesis of imidazo[1,2-a]pyridines from N-(2-pyridinyl)enaminones can be achieved using a copper iodide catalyst, where the Cu-enaminone complex is believed to facilitate the cyclization. cbijournal.com
| Starting Materials | Catalyst/Promoter | Key Bond Formations | Reaction Type |
| 2-Aminobenzimidazole, Aldehyde, Alkyne | Copper/Silver | Intramolecular C-N | Cascade/Cycloisomerization nih.gov |
| α-Bromocinnamaldehyde, 2-Substituted Benzimidazoles | Inorganic Base | Intermolecular C-C and C-N | Tandem Michael Addition/Cyclization rsc.org |
| N-(2-pyridinyl)enaminones | Copper Iodide | Intramolecular C-N | Cyclization cbijournal.com |
Scalability and Transformability of Synthetic Protocols for Imidazo[1,2-a]pyridine Derivatives
The scalability of synthetic protocols is a critical consideration for the practical application of imidazo[1,2-a]pyridine derivatives, particularly in the pharmaceutical industry. acs.org Many modern synthetic methods are designed with scalability in mind, favoring mild reaction conditions and readily available starting materials. acs.org For example, the boron trifluoride diethyl etherate promoted condensation of 2-aminopyridine with arylglyoxal and alkyne derivatives is noted for its mild conditions and potential for scalability. acs.org
The transformability of the synthesized imidazo[1,2-a]pyridine core is equally important, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov The functional groups introduced during the primary synthesis can serve as handles for further modifications. For instance, the C3-cyanomethylation of imidazo[1,2-a]pyridines provides a versatile intermediate that can be hydrolyzed, esterified, and aminated to produce known drug molecules like Zolpidem and Alpidem. mdpi.com Similarly, the palladium-catalyzed cyanation of aryl mesylates can be followed by an N-arylation in a one-pot cascade synthesis, demonstrating the efficient transformation of one functional group into another to build molecular complexity. orgsyn.org This highlights the strategic importance of choosing synthetic routes that not only provide access to the core scaffold but also allow for its extensive and efficient derivatization. nih.gov
Advanced Characterization Techniques for 5,7 Dimethylimidazo 1,2 a Pyridine Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in the characterization of 5,7-dimethylimidazo[1,2-a]pyridine derivatives. They rely on the interaction of electromagnetic radiation with the molecules to provide information about their structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize derivatives of this compound.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For this compound derivatives, the chemical shifts (δ) of the protons on the imidazopyridine core and any substituents are diagnostic. For instance, in 7-methyl-2-phenylimidazo[1,2-a]pyridine, the methyl group protons appear as a singlet around 2.40 ppm, while the aromatic protons resonate in the range of 6.62 to 8.00 ppm. tci-thaijo.org The coupling patterns between adjacent protons can further elucidate the substitution pattern on the aromatic rings.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine (B132010) ring system are characteristic. For example, in 7-methyl-2-phenylimidazo[1,2-a]pyridine, the carbon signals appear at specific chemical shifts, such as 146.4 ppm and 107.7 ppm, corresponding to different carbons in the heterocyclic and phenyl rings. tci-thaijo.org The signal for the methyl carbon is typically found at a much higher field, around 21.4 ppm. tci-thaijo.org The correlation between ¹H and ¹³C chemical shifts and the total π-electron densities of the ring positions has been a subject of study, although complexities arise due to various electronic and steric effects. dtic.mil
Table 1: Representative ¹H and ¹³C NMR Data for a 7-Methyl-2-phenylimidazo[1,2-a]pyridine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-5 | 8.00 (d, 6.9 Hz) | - |
| H-8 | 7.36-7.44 (m) | 117.0 |
| H-3 | 7.80 (s) | - |
| Phenyl-H | 7.30-7.44 (m), 7.94 (d, 7.9 Hz) | 125.0, 126.2, 128.0, 128.9, 134.2 |
| H-6 | 6.62 (d, 6.9 Hz) | 115.3 |
| 7-CH₃ | 2.40 (s) | 21.4 |
| C-2 | - | 145.8 |
| C-3 | - | 107.7 |
| C-5 | - | 145.8 |
| C-6 | - | 115.3 |
| C-7 | - | 135.7 |
| C-8a | - | 146.4 |
| Data sourced from a study on the synthesis of imidazo[1,2-a]pyridines. tci-thaijo.org |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of different bonds.
In the context of this compound derivatives, IR spectroscopy can confirm the presence of the aromatic C-H and C=C bonds within the imidazopyridine ring system. Characteristic bands for C-H stretching in aromatic systems typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings are observed in the 1400-1600 cm⁻¹ region. The presence of methyl groups is indicated by C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations at lower frequencies. The specific frequencies can be influenced by the nature and position of other substituents on the molecule. For instance, pyridine (B92270) can be used as a molecular probe to measure the Lewis acidities of ionic liquids by monitoring the shift of IR absorption bands. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. For derivatives of this compound, ESI-MS is often used to determine the molecular weight by observing the [M+H]⁺ ion. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the chemical formula of newly synthesized this compound derivatives. For example, the calculated mass for a derivative can be compared to the found mass to a high degree of accuracy, confirming its identity. nih.gov
Table 2: Mass Spectrometry Data for a Representative Imidazo[1,2-a]pyridine Derivative
| Technique | Ion | Calculated m/z | Found m/z |
| ESI-MS | [M+H]⁺ | 256.1 | 256.9 |
| HRMS | [M-H]⁻ | 609.1850 | 609.1851 |
| Data from a study on a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative. nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores, such as aromatic rings and conjugated systems.
The imidazo[1,2-a]pyridine core is a chromophore, and its derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of these absorption maxima can be influenced by the substituents on the ring system. For instance, the absorption spectra of some imidazo[1,2-a]azine derivatives show two main bands, one around 280 nm attributed to π → π* transitions and another at a longer wavelength due to intramolecular charge transfer (ICT) transitions. researchgate.net The solvent can also affect the UV-Vis spectrum, and studies in different solvents can provide insights into the electronic nature of the molecule. The use of pyridine in UV-Vis spectroscopy can also serve as a tool to study the acidic properties of solid catalysts. rsc.org
X-ray Crystallography for Molecular Structure Elucidation
This technique is invaluable for unambiguously confirming the structure of newly synthesized compounds and for studying the effects of substituents on the geometry of the imidazo[1,2-a]pyridine ring system. The resulting crystal structure provides a detailed picture of the molecule in the solid state, which can be crucial for understanding its physical and biological properties. While general principles of X-ray crystallography are well-established, specific crystallographic data for this compound itself was not found in the provided search results. However, the technique is widely applied to similar heterocyclic compounds and would be a key method for its structural determination. researchgate.net
Computational and Theoretical Investigations of 5,7 Dimethylimidazo 1,2 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods provide a detailed picture of electron distribution and molecular geometry. While specific computational studies focusing exclusively on 5,7-Dimethylimidazo[1,2-a]pyridine are not extensively documented in publicly available literature, the principles can be effectively illustrated using data from closely related structures, such as substituted 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) derivatives. mdpi.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov A common approach involves geometry optimization using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p). nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations reveal a nearly planar bicyclic structure. The addition of methyl groups at the C5 and C7 positions introduces slight geometric variations but largely maintains the core planarity. These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. Studies on related substituted imidazo[1,2-a]pyridines confirm that the optimized geometries calculated via DFT are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical for predicting chemical reactivity. scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comscirp.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com
For a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, DFT calculations have shown how different substituent groups can modulate the HOMO-LUMO gap. mdpi.com For instance, the introduction of various phenyl groups affects the electronic properties and, consequently, the energy gap. mdpi.com
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Illustrative Imidazo[1,2-a]pyridine Derivatives
Note: The following data is for substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, presented here to illustrate the typical values and trends for this class of compounds, as specific data for this compound was not available in the cited literature. The calculations were performed at the B3LYP/6-311G(d,p) level of theory. mdpi.com
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| SM-IMP-01 | -6.21 | -1.97 | 4.24 |
| SM-IMP-02 | -6.37 | -2.33 | 4.04 |
| SM-IMP-03 | -6.29 | -2.14 | 4.15 |
| SM-IMP-04 | -6.44 | -2.48 | 3.96 |
| SM-IMP-05 | -6.28 | -2.25 | 4.03 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas have an excess of electron density and correspond to the most negative electrostatic potential. They are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. For imidazo[1,2-a]pyridines, these regions are typically located around the nitrogen atoms, particularly the N1 atom of the imidazole (B134444) ring. scirp.org
Positive Regions (Blue): These areas are electron-deficient and have the most positive electrostatic potential. They are prone to nucleophilic attack and represent the electrophilic centers.
Neutral Regions (Green): These areas have a near-zero potential.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a visual guide to the sites where a molecule is most likely to interact with other chemical species. nih.gov
Chemical Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global and local reactivity descriptors can be derived. These parameters, rooted in conceptual DFT, quantify the chemical reactivity and selectivity of a molecule.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
χ = - (E_HOMO + E_LUMO) / 2
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
η = (E_LUMO - E_HOMO) / 2
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.
ω = μ² / 2η = (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))
These parameters are crucial for comparing the reactivity of different molecules within a series and for predicting their behavior in chemical reactions. scirp.org Studies on various imidazo[1,2-a]pyridine derivatives show that the introduction of electron-donating or electron-withdrawing groups systematically alters these reactivity parameters. scirp.org
Table 2: Calculated Global Reactivity Descriptors for Illustrative Imidazo[1,2-a]pyridine Derivatives
Note: The following data is for substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, presented here to illustrate typical values. mdpi.com
| Compound Derivative | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
| SM-IMP-01 | 4.09 | 2.12 | 0.236 | 3.94 |
| SM-IMP-02 | 4.35 | 2.02 | 0.248 | 4.68 |
| SM-IMP-03 | 4.22 | 2.08 | 0.240 | 4.28 |
| SM-IMP-04 | 4.46 | 1.98 | 0.253 | 5.02 |
| SM-IMP-05 | 4.27 | 2.02 | 0.248 | 4.51 |
Beyond global descriptors, local reactivity indices like Fukui functions can pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. scirp.org However, a qualitative prediction can often be made by analyzing the distribution of the frontier orbitals and the MEP map.
For the imidazo[1,2-a]pyridine ring system, computational studies consistently show that the HOMO is often localized on the fused ring system, while the LUMO distribution can vary depending on the substituents. scirp.org The MEP map typically reveals the most negative potential around the N1 atom, making it a primary site for protonation and electrophilic attack. Furthermore, the C3 position is widely recognized as a key nucleophilic center, susceptible to electrophilic substitution, a fact that is well-supported by extensive experimental evidence of C3-functionalization reactions. researchgate.net The methyl groups at C5 and C7, being electron-donating, would be expected to further enhance the electron density and nucleophilicity of the pyridine (B92270) ring portion of the scaffold.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools for exploring the dynamic nature of molecules and their preferred spatial arrangements. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on the broader imidazo[1,2-a]pyridine and related heterocyclic scaffolds.
Conformational analysis of substituted imidazo[1,2-a]pyridines is crucial for understanding their biological activity, as the three-dimensional shape of a molecule dictates its ability to bind to specific biological targets. acs.org For instance, studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives have employed both experimental techniques like NMR and quantum chemical calculations to characterize different stable rotameric conformations that are influenced by hydrogen bonding. nih.gov Such computational approaches, often using density functional theory (DFT), can predict the potential energy surface and identify low-energy conformations. nih.gov
For the imidazo[1,2-a]pyridine scaffold itself, research has shown that it can be incorporated into peptidomimetics to enforce an extended β-strand-like conformation. nih.gov This highlights the structural rigidity and specific conformational preferences of this heterocyclic system, which are key to its function in designing molecules that mimic protein secondary structures. nih.gov The conformational considerations are paramount in the development of antiulcer agents based on the imidazo[1,2-a]pyridine core, where the specific arrangement of substituents is critical for activity. acs.org
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling plays a pivotal role in predicting the structure-activity relationships (SAR) of this compound derivatives, thereby accelerating the drug discovery process by identifying promising candidates for synthesis and biological testing. These computational techniques include molecular docking and quantitative structure-activity relationship (QSAR) studies.
Molecular docking is a widely used method to predict the binding orientation and affinity of a ligand to a target protein. For imidazo[1,2-a]pyridine derivatives, docking studies have been instrumental in understanding their anticancer and antitubercular activities. For example, in the development of novel imidazo[1,2-a]pyridine-based anticancer agents, molecular docking has been used to simulate the binding of these compounds to the active site of enzymes like EGFR and COX-2. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. nih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not found, the principles are widely applied to the broader class of imidazo[1,2-a]pyridines. For instance, 2D-QSAR studies on imidazoquinazoline derivatives have been used to develop predictive models for their antitumor activity. nih.gov Such models can help in predicting the activity of new, unsynthesized compounds and in understanding which molecular properties are most important for their biological function.
SAR studies on imidazo[1,2-a]pyridine derivatives have provided valuable insights into the role of various substituents. For example, in a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents, modifications at the 3-position were found to be critical for activity. nih.gov Specifically, an N-benzylcarboxamide at this position showed potent activity. nih.gov
In the context of anticancer agents, the substitution pattern on the imidazo[1,2-a]pyridine ring significantly influences cytotoxicity. Studies on 5,7-diarylimidazo[1,2-a]pyridine derivatives as antitubulin agents have shown that the nature and position of substituents on the aryl rings at C5 and C7 are crucial for potent antiproliferative activity. nih.gov Molecular docking of these compounds into the colchicine (B1669291) binding site of tubulin has helped to rationalize the observed SAR. nih.gov
The following table summarizes some of the key SAR findings for imidazo[1,2-a]pyridine derivatives from various studies:
| Scaffold/Derivative Series | Target/Activity | Key SAR Findings | Reference(s) |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | N-Benzylcarboxamide at C3 is crucial for potent activity. | nih.gov |
| Imidazo[1,2-a]pyridine-hydrazones | Anticancer (EGFR/COX-2 inhibition) | Hydrazone derivatives showed significant cytotoxic activities and EGFR inhibition. | nih.gov |
| 5,7-Diarylimidazo[1,2-a]pyridine-8-carbonitriles | Anticancer (Antitubulin) | Substituents on the C5 and C7 aryl rings are critical for activity. Molecular modeling suggests binding at the colchicine site of tubulin. | nih.gov |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazoles | Anticancer | The nature of the substituent on the triazole ring significantly impacts cytotoxicity. | researchgate.net |
These examples underscore the power of in silico modeling in elucidating the SAR of imidazo[1,2-a]pyridine derivatives. For this compound, these approaches can be applied to predict its potential biological targets and to design novel derivatives with enhanced potency and selectivity.
Structure Activity Relationship Sar and Molecular Interaction Studies of 5,7 Dimethylimidazo 1,2 a Pyridine Analogues
General Principles of Imidazo[1,2-a]pyridine (B132010) SAR
The biological activity of imidazo[1,2-a]pyridine analogues is significantly influenced by the nature and position of substituents on the bicyclic ring system. nih.govrsc.org The core scaffold itself, a fusion of imidazole (B134444) and pyridine (B92270) rings, provides a unique three-dimensional structure that can interact with various biological targets. mdpi.comrsc.org
Key general principles of imidazo[1,2-a]pyridine SAR include:
The importance of the bridgehead nitrogen: The nitrogen atom at the junction of the two rings is often crucial for maintaining biological activity, likely due to its involvement in key interactions with target proteins. rsc.org
The role of the C2 and C3 positions: These positions on the imidazole ring are common sites for substitution, and modifications here can drastically alter the compound's pharmacological profile. researchgate.net
The influence of substituents on the pyridine ring: Modifications at positions C5, C6, C7, and C8 can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its binding affinity and selectivity. nih.gov
Bioisosteric replacement: The substitution of one atom or group of atoms for another with similar physical or chemical properties is a common strategy to optimize the properties of imidazo[1,2-a]pyridine derivatives. nih.gov
Influence of Substituent Effects on Molecular Recognition
The placement of methyl groups on the imidazo[1,2-a]pyridine core can have a profound impact on biological activity. For instance, in a series of imidazo[1,2-a]pyridine-based cholinesterase inhibitors, a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring, combined with a biphenyl (B1667301) side chain, resulted in the strongest acetylcholinesterase (AChE) inhibition. nih.gov
Beyond the core scaffold, the nature of peripheral substituents plays a critical role in determining the biological activity of imidazo[1,2-a]pyridine analogues.
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups, particularly at the C2 and C6 positions, is a common strategy. researchgate.netnih.gov For example, in a series of c-Met inhibitors, the introduction of a pyridinyl analogue with a cyano group at the 6-position of the imidazo[1,2-a]pyridine scaffold showed improved c-Met inhibition. nih.gov Similarly, bulky and more lipophilic biaryl ethers have demonstrated nanomolar potency against Mycobacterium tuberculosis. rsc.org
Polar Groups: The incorporation of polar groups can significantly influence cellular activity. In the development of c-Met inhibitors, it was observed that the inclusion of polar groups on a 6-phenyl substituent had a notable effect on cellular activity. nih.gov
Amide and Carboxamide Moieties: The introduction of amide or carboxamide functionalities, often at the C3 or C8 positions, has led to the discovery of potent antimycobacterial agents. nih.govrsc.org The SAR of imidazo[1,2-a]pyridine-3-carboxamides has been extensively explored, leading to compounds with impressive activity against M. tuberculosis. rsc.org
The following table summarizes the effect of various substituents on the biological activity of imidazo[1,2-a]pyridine analogues based on different studies:
| Scaffold Position | Substituent | Observed Biological Activity/Effect | Reference |
| C2 | Phenyl | Essential for maintaining biological activity in some series. | rsc.org |
| C3 | Carboxamides | Potent anti-tuberculosis activity. | rsc.org |
| C6 | Phenyl with polar groups | Significant influence on cellular activity in c-Met inhibitors. | nih.gov |
| C6 | Heteroaryl (e.g., pyridinyl with cyano group) | Improved c-Met inhibition. | nih.gov |
| C8 | Carboxamides | Novel class of antimycobacterial inhibitors. | nih.gov |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. nih.govnih.gov This technique is instrumental in understanding the SAR of imidazo[1,2-a]pyridine analogues at a molecular level.
Molecular docking simulations can predict how 5,7-dimethylimidazo[1,2-a]pyridine and its analogues fit into the active site of a target protein. nih.govacs.org These simulations calculate a docking score, which is an estimation of the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction.
For instance, in a study of imidazo[1,2-a]pyridine derivatives as PI3K/mTOR dual inhibitors, docking analysis was used to examine the binding modes of a lead compound. The results showed that the nitrogen atom on the imidazo[1,2-a]pyridine ring formed a crucial hydrogen bond with a valine residue in the hinge region of the kinase. sci-hub.cat Similarly, docking studies of imidazo[1,2-a]pyridine ethers and squaramides as anti-tubercular agents helped to correlate the interactions of specific amino acid residues with the observed biological activity. nih.gov
The following table illustrates the types of data obtained from molecular docking studies:
| Parameter | Description | Significance | Reference |
| MolDock Score | The total interaction energy between the ligand and the target molecule. | Predicts binding affinity. | nih.gov |
| Rerank Score | A more computationally intensive scoring function for refining docking results. | Provides a more accurate estimation of binding affinity. | nih.gov |
| Protein-Ligand Interaction Energy | The energy of interaction between the ligand and the protein. | Quantifies the strength of the binding. | nih.gov |
| H-bond Score | The energy of hydrogen bonding between the protein and the ligand. | Identifies key hydrogen bonding interactions. | nih.gov |
Successful binding of a ligand to a protein is governed by a variety of non-covalent interactions. Molecular docking can identify these key interactions, providing insights into the molecular basis of activity.
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of protein-ligand complexes. For example, in the docking of an imidazo[1,2-a]pyridine derivative into the NF-κB p50 subunit, the ligand was surrounded by several amino acids, including arginine, tyrosine, and glutamic acid, suggesting potential hydrogen bonding interactions. nih.gov Computational studies have also highlighted the possibility of intramolecular hydrogen bonding in certain substituted imidazo[1,2-a]pyridines, which can influence their conformational preferences. nih.gov
Cation-π Interactions: The electron-rich aromatic system of the imidazo[1,2-a]pyridine ring can engage in cation-π interactions with positively charged residues like lysine (B10760008) or arginine in the target protein. This type of interaction can be a significant contributor to binding energy. researchgate.net
Target Engagement and Selectivity Profiling through Computational Approaches
Computational modeling serves as a critical tool in modern drug discovery for predicting how novel compounds, such as analogues of this compound, will interact with biological targets. These in silico methods allow for the early assessment of a compound's potential efficacy and selectivity, thereby streamlining the drug development process.
Techniques like molecular docking are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov This is often complemented by the calculation of physicochemical properties to evaluate a compound's drug-likeness. For instance, studies on related imidazo[1,2-a]pyridine derivatives often assess adherence to Lipinski's rule of five to predict oral bioavailability. nih.gov Furthermore, computational approaches can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for determining the pharmacokinetic profile of a potential drug candidate.
In one study, various imidazo[1,2-a]pyridin-3-yl derivatives underwent in silico screening to ascertain their selectivity and binding affinities against several biological targets, including human farnesyl diphosphate (B83284) synthase and GABAa receptors. acs.org Such computational evaluations are instrumental in identifying the most promising candidates for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is foundational for predicting the activity of novel molecules and for guiding the synthesis of more potent analogues. A 3D-QSAR model, for example, was successfully developed for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives to understand the structural requirements for their antimycobacterial activity. openpharmaceuticalsciencesjournal.com
The QSAR modeling process involves several key steps:
Data Set Preparation : A collection of structurally related compounds, such as analogues of this compound, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set for model development and a test set for validation. researchgate.net
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties.
Model Generation : Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed biological activity. researchgate.net
Validation : The predictive power of the QSAR model is rigorously assessed using the test set of compounds that were not used during model creation. nih.gov
A QSAR study on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a significant correlation between their activity and parameters like Global Topological Charge Indices (GTCI) and the hydrophobicity of certain substituents. nih.gov This indicates that charge distribution across the molecule and hydrophobic interactions are key factors governing the activity of these compounds. nih.gov
The following interactive table illustrates the type of data that would be used in a QSAR study for a hypothetical series of imidazo[1,2-a]pyridine analogues, correlating structural descriptors with observed anticancer activity.
Mechanistic Insights into Molecular Action from Structural Data
Structural data, derived from both experimental techniques like X-ray crystallography and computational methods, provides profound insights into the molecular mechanisms of drug action. For the imidazo[1,2-a]pyridine class of compounds, structure-based design has been a successful strategy. nih.govnih.gov By analyzing the co-crystal structures of lead compounds bound to their target enzymes, researchers can identify key interactions—such as hydrogen bonds and hydrophobic contacts—that are essential for binding affinity and selectivity. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), is used to probe the electronic properties of molecules. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are common. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule. acs.org A smaller energy gap generally implies higher reactivity.
For example, in the development of Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold, structure-based design techniques were employed to optimize lead compounds, resulting in derivatives with low nanomolar potency and excellent selectivity. nih.gov Similarly, the design of dual c-Met and VEGFR2 kinase inhibitors benefited from co-crystal structural information, leading to the development of a potent imidazo[1,2-a]pyridine derivative that could form a rigid conformation through intramolecular hydrogen bonds. nih.gov The structural analysis confirmed that specific substitutions could enforce a conformation favorable for potent inhibition. nih.gov
This approach allows for a rational design cycle where structural data informs the synthesis of new analogues with improved properties. The table below presents hypothetical DFT-calculated electronic properties for a series of analogues, which would be used to understand their reactivity.
Emerging Research Avenues and Future Perspectives for 5,7 Dimethylimidazo 1,2 a Pyridine
Role as a Privileged Scaffold in Advanced Therapeutic Agent Design
The imidazo[1,2-a]pyridine (B132010) core, including its 5,7-dimethyl substituted variant, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, highlighting its favorable properties for interacting with various biological targets. researchgate.netnih.gov The rigid, bicyclic structure of the imidazo[1,2-a]pyridine nucleus provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific and high-affinity binding to target proteins.
The versatility of this scaffold is demonstrated by its presence in drugs with diverse therapeutic applications, such as the hypnotic agent zolpidem, the anxiolytic alpidem (B1665719), and the anti-ulcer agent zolimidine. researchgate.netnih.gov The imidazo[1,2-a]pyridine framework serves as a foundational structure for the development of agents targeting a wide array of conditions including cancer, microbial infections, inflammation, and neurological disorders. researchgate.netmdpi.com For instance, derivatives of this scaffold have shown promise as inhibitors of key enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 9 (CDK9). nih.govrsc.org
The "privileged" nature of the 5,7-dimethylimidazo[1,2-a]pyridine scaffold is further enhanced by the metabolic stability conferred by the methyl groups. These groups can block sites of potential metabolism, leading to improved pharmacokinetic profiles of drug candidates. The electronic effects of the dimethyl substitution can also modulate the reactivity and binding affinity of the molecule. Researchers continue to explore the vast chemical space around this core structure to develop novel therapeutic agents with enhanced potency and selectivity. researchgate.netresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Application |
| Zolpidem | Insomnia (Hypnotic) researchgate.netnih.gov |
| Alpidem | Anxiolytic researchgate.netnih.gov |
| Zolimidine | Peptic Ulcer Treatment researchgate.netnih.gov |
| Saripidem | Anxiolytic nih.gov |
| Necopidem | Anxiolytic nih.gov |
| Olprinone | Cardiotonic Agent for Acute Heart Failure mdpi.comnih.gov |
| Minodronic acid | Osteoporosis Treatment (Farnesyl Diphosphate (B83284) Synthase Inhibitor) mdpi.comnih.gov |
Advanced Derivatization Strategies for Novel Chemical Entities
The development of novel chemical entities based on the this compound scaffold heavily relies on advanced derivatization strategies. These methods aim to introduce a wide range of functional groups at various positions of the heterocyclic core, thereby enabling the fine-tuning of pharmacological properties.
One of the most explored areas is the C3-functionalization of the imidazo[1,2-a]pyridine ring. mdpi.com Visible light-induced C-H functionalization has emerged as a powerful and sustainable approach for this purpose. mdpi.com For instance, methods for C3-perfluoroalkylation and C3-cyanomethylation have been developed, with the latter being instrumental in the synthesis of zolpidem and alpidem. mdpi.com More recently, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3 has been established for the C3-alkylation of imidazo[1,2-a]pyridines, offering a simple and efficient route to introduce diverse alkyl groups. nih.gov
Beyond C3, functionalization at other positions is also gaining attention. Visible light-induced C5-alkylation of imidazo[1,2-a]pyridines has been achieved using alkyl N-hydroxyphthalimides. mdpi.com Furthermore, multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, provide a one-pot synthesis of imidazo[1,2-a]pyridines functionalized with useful moieties like azides, which can serve as platforms for further chemical transformations. mdpi.com These advanced synthetic methods, including carbene transformations and C-H functionalizations, are crucial for expanding the chemical diversity of imidazo[1,2-a]pyridine derivatives and exploring new structure-activity relationships. nih.gov
Table 2: Selected Advanced Derivatization Strategies for Imidazo[1,2-a]pyridines
| Derivatization Strategy | Position | Reagents/Catalysts | Functional Group Introduced | Reference |
| Visible Light-Induced Perfluoroalkylation | C3 | Photoactive EDA complexes, DUB | Perfluoroalkyl | mdpi.com |
| Visible Light-Induced Cyanomethylation | C3 | Bromoacetonitrile | Cyanomethyl | mdpi.com |
| Y(OTf)3-Catalyzed Aza-Friedel–Crafts Reaction | C3 | Aldehydes, Amines | Substituted Alkyl | nih.gov |
| Visible Light-Induced Alkylation | C5 | Alkyl N-hydroxyphthalimides, Eosin (B541160) Y | Alkyl | mdpi.com |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | Multiple | 2-Azidobenzaldehyde, 2-Aminopyridine (B139424), Isocyanide | Azide-functionalized scaffold | mdpi.com |
Applications Beyond Medicinal Chemistry: Optoelectronic and Material Sciences
While the primary focus of research on imidazo[1,2-a]pyridine derivatives has been in medicinal chemistry, their unique photophysical properties are paving the way for applications in optoelectronics and material sciences. nih.gov The fused aromatic system of the imidazo[1,2-a]pyridine core gives rise to interesting luminescent properties.
Derivatives of the related imidazo[1,5-a]pyridine (B1214698) scaffold have been synthesized and shown to act as blue emissive dyes. mdpi.com These compounds exhibit large Stokes shifts and good fluorescence quantum yields in both solution and thin polymeric films, making them suitable for use in organic light-emitting diodes (OLEDs). mdpi.com Specifically, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been developed that emit in the greenish-yellow region and have been successfully incorporated into white light-emitting diodes (WLEDs), demonstrating high luminous efficiency and color rendering indices. rsc.org
The potential of these compounds extends to sensor applications. The bipolar nature of the imidazole (B134444) ring in some derivatives allows for on–off–on fluorescence switching in response to changes in pH, enabling their use as fluorescent pH sensors for detecting volatile organic acids. rsc.org Furthermore, the intense solid-state emission of certain fluorophores has been explored for applications in anti-counterfeiting and latent fingerprint detection. rsc.org The ability of imidazo[1,2-a]pyridine derivatives to act as abnormal N-heterocyclic carbene ligands also opens up possibilities for their use in catalysis and material sciences. nih.gov
Patent Landscape Analysis of this compound Innovations
A patent landscape analysis provides valuable insights into the technological trends and commercial interests surrounding a particular chemical scaffold. nih.gov For the broader class of imidazo[1,2-a]pyridines, the patent literature reveals extensive efforts in the development of novel therapeutic agents.
Patents have been filed for imidazo[1,2-a]pyridine derivatives for a wide range of medical uses. For example, patents describe their use as medicaments for treating gastrointestinal diseases. google.com Other patent applications cover substituted pyrazolo[1,5-a]pyridine (B1195680) compounds, a related scaffold, for the treatment of conditions like neuropathic pain and migraine. google.com
The analysis of the patent landscape can help identify areas of active research and development, as well as potential gaps for future innovation. nih.gov It highlights the commercial importance of the imidazo[1,2-a]pyridine scaffold and its derivatives in the pharmaceutical industry. The consistent filing of patents for new derivatives and new medical uses underscores the ongoing value of this privileged structure in the quest for novel therapeutics.
Future Directions in Synthetic and Computational Methodologies
The future of research on this compound and related compounds will likely be driven by advancements in both synthetic and computational methodologies. The development of more efficient, atom-economical, and environmentally friendly synthetic routes remains a key objective. nih.gov This includes the continued exploration of cascade reactions and C-H functionalization strategies to build molecular complexity in a more streamlined fashion. nih.gov
Microwave-assisted synthesis has been shown to be an efficient method for preparing some imidazopyridine derivatives, offering high yields and operational simplicity. mdpi.com Future synthetic efforts will likely focus on developing novel catalytic systems and expanding the scope of multicomponent reactions to access an even greater diversity of functionalized imidazo[1,2-a]pyridine derivatives. mdpi.com The development of solid-phase synthesis routes for imidazopyridine analogues could also facilitate the creation of large chemical libraries for high-throughput screening. mdpi.com
In parallel, computational methods are expected to play an increasingly important role in the design of new this compound-based molecules. Molecular docking studies are already being used to predict the binding modes of these compounds with their biological targets and to guide the design of more potent inhibitors. nih.gov In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also becoming a standard tool to assess the drug-likeness of new chemical entities early in the discovery process. nih.gov Future computational work may involve the use of more sophisticated techniques like molecular dynamics simulations to understand the dynamic behavior of these molecules in biological systems and to refine structure-activity relationships. nih.gov The synergy between advanced synthetic strategies and powerful computational tools will undoubtedly accelerate the discovery and development of the next generation of this compound-based compounds for a variety of applications.
Q & A
Basic Research Questions
What are the foundational synthetic strategies for preparing 5,7-dimethylimidazo[1,2-a]pyridine derivatives?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and α,β-unsaturated carbonyl compounds or via multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reaction). For 5,7-dimethyl derivatives, regioselective alkylation at the 5 and 7 positions can be achieved using methylating agents (e.g., methyl iodide) under basic conditions. Key steps include optimizing reaction time, temperature (often 80–120°C), and catalysts (e.g., iodine or Lewis acids) to enhance yield and purity .
How is structural characterization of imidazo[1,2-a]pyridine derivatives performed?
Structural characterization relies on single-crystal X-ray diffraction to resolve π-stacking interactions and hydrogen bonding networks, as seen in imidazo[1,2-a]pyridine derivatives . Complementary techniques include:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 5 and 7).
- IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
- Mass spectrometry for molecular weight validation .
What pharmacological applications are associated with the imidazo[1,2-a]pyridine scaffold?
This scaffold exhibits broad therapeutic potential , including:
- Anticancer activity : Derivatives like 5,7-diphenyl analogs inhibit cancer cell proliferation (e.g., HT-29, H460) via tubulin depolymerization or caspase-dependent apoptosis .
- Anti-inflammatory effects : Substituted derivatives reduce pro-inflammatory cytokines in murine models .
- Antimicrobial properties : Halogenated analogs show efficacy against mycobacterial strains .
What in vitro models are used to evaluate the antitumor activity of this compound derivatives?
Standard cell viability assays (e.g., MTT or SRB) are conducted on human cancer cell lines:
- Colorectal : HT-29
- Lung : H460
- Breast : MDA-MB-231
Compounds are tested at concentrations ranging from 0.01–10 µM, with IC₅₀ values calculated to compare potency. Positive controls like EPC2407 (a chromene-based tubulin inhibitor) are often included .
How do substituents at the 5 and 7 positions influence the basic physicochemical properties of imidazo[1,2-a]pyridine derivatives?
- Electron-donating groups (e.g., methyl) at 5/7 positions enhance lipophilicity, improving membrane permeability.
- Halogen substituents (e.g., Cl, F) increase metabolic stability but may reduce solubility.
- Steric effects from bulky groups (e.g., 2,4-dichlorophenyl) can hinder binding to target proteins, as observed in SAR studies .
Advanced Research Questions
How can multicomponent reactions be optimized for regioselective synthesis of this compound analogs?
Microwave-assisted synthesis under controlled conditions (e.g., 150°C, 20 min) improves regioselectivity and reduces side products. Catalytic systems like iodine/TFA in methanol-water mixtures (1:2 v/v) enhance yields (up to 85%) by promoting sp³ C–H functionalization. Reaction progress is monitored via TLC or HPLC .
What advanced SAR strategies enhance the anticancer potency of 5,7-diaryl-substituted derivatives?
- Bioisosteric replacement : Substituting phenyl rings with pyridyl or indole moieties improves target affinity.
- Introduction of electron-withdrawing groups (e.g., cyano at position 3) enhances tubulin-binding activity, as seen in compound 4h (IC₅₀ = 0.006 µM vs. H460) .
- 3D-QSAR modeling guides rational design by correlating steric/electronic parameters with cytotoxicity .
What methodologies enable the study of π-stacking interactions in crystalline derivatives?
X-ray crystallography combined with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π, π–π stacking). For example, imidazo[1,2-a]pyridine derivatives with planar structures exhibit stronger π-stacking (distance ~3.5 Å), which correlates with fluorescence properties in OLED applications .
How are in vivo anti-inflammatory effects of this compound derivatives assessed?
- Murine models : Compounds are administered orally (10–50 mg/kg) in LPS-induced inflammation.
- Biomarker analysis : Serum levels of TNF-α, IL-6, and NF-κB are measured via ELISA.
- Histopathology : Tissue sections (e.g., lung, liver) are scored for neutrophil infiltration and fibrosis .
What design principles improve fluorescence efficiency in imidazo[1,2-a]pyridine-based fluorophores?
- Rigidification : Introducing fused rings (e.g., benzoimidazo[1,2-a]pyridine) reduces non-radiative decay.
- Donor-acceptor systems : Electron-donating groups (e.g., –OMe) at position 5 and electron-withdrawing groups (e.g., –CN) at position 8 create intramolecular charge transfer (ICT), shifting emission to deep-blue (λem ~450 nm) with high quantum yields (Φ > 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
